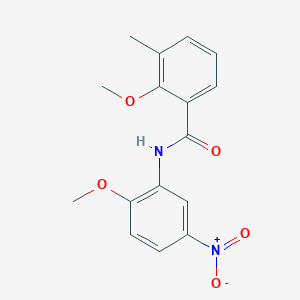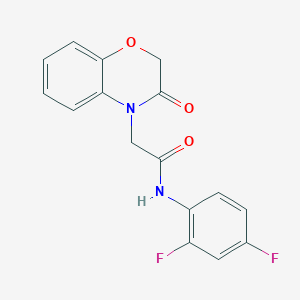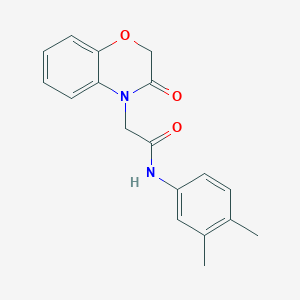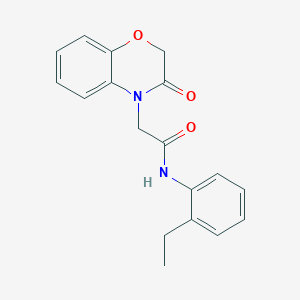
2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide
Descripción general
Descripción
2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide, also known as MNMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNMB is a synthetic compound that belongs to the family of benzamides. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been found to possess antitumor, antiviral, and antibacterial activities. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, this compound has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of histone deacetylases, enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. This compound has also been found to inhibit the cell cycle by inducing G2/M phase arrest. In addition, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been found to possess potent antitumor, antiviral, and antibacterial activities, making it a potential candidate for drug discovery. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide. One direction is to further investigate its mechanism of action and its potential side effects. Another direction is to explore its potential applications in the treatment of inflammatory diseases. This compound can also be studied for its potential use in the development of novel anticancer drugs. In addition, this compound can be studied for its potential applications in material science, such as in the development of new materials with antibacterial properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be easily synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has been found to possess potent antitumor, antiviral, and antibacterial activities, making it a potential candidate for drug discovery. However, further studies are needed to fully understand its mechanism of action and potential side effects. This compound has several future directions for research, including its potential applications in the treatment of inflammatory diseases and the development of novel anticancer drugs.
Propiedades
IUPAC Name |
2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-5-4-6-12(15(10)23-3)16(19)17-13-9-11(18(20)21)7-8-14(13)22-2/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDWMOUJYCHBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B4408425.png)
![1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4408426.png)


![N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4408431.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4408437.png)
![ethyl {4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}acetate](/img/structure/B4408440.png)
![1-[2-(2-propoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4408452.png)
![methyl 3-[(2-{[(2-methylphenyl)amino]carbonyl}phenoxy)methyl]benzoate](/img/structure/B4408461.png)
![5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4408465.png)
![1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408482.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408503.png)